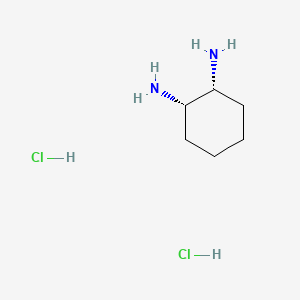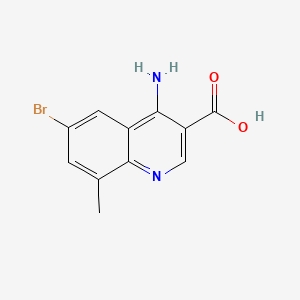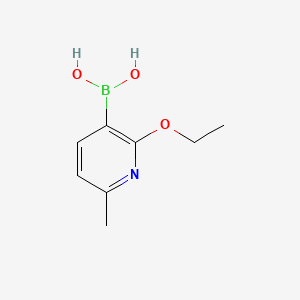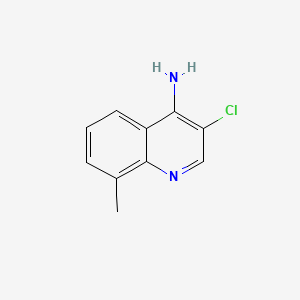
(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride” is a chemical compound with the molecular formula C6H16Cl2N2 . It is a powder form substance .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves complex chemical reactions. For instance, the synthesis of sapropterin dihydrochloride, which has a similar structure, involves reducing the synthesis route, introducing a chiral center in an asymmetric synthesis manner, and obtaining a target compound having a high antimer isomerism value by means of selective catalysis .Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula C6H16Cl2N2 . The compound is a diastereomer, which means it has the same molecular formula and sequence of bonded elements but is nonsuperimposable and non-mirror images .Physical And Chemical Properties Analysis
“this compound” is a powder form substance . Its molecular weight is 187.11 Da . Diastereomers like this compound have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants, and specific rotations .Aplicaciones Científicas De Investigación
Catalytic Oxidation and Chemical Synthesis
Cyclohexene, a related compound, undergoes oxidation to produce various industrially valuable intermediates. Controlled and selective catalytic oxidation processes are crucial for efficiently obtaining specific products with applications in the chemical industry. These advancements are valuable for both academic and industrial purposes, showcasing the importance of cyclohexane derivatives in synthetic chemistry (Cao et al., 2018).
Environmental and Health Impact Studies
Research on alkyl diamines, including cyclohexanediamine, focuses on their acute toxicity and potential environmental and health impacts. These studies provide critical insights into the safety and regulatory aspects of these chemicals, contributing to better management and mitigation strategies for their use and disposal (Kennedy, 2007).
Hydrogen Storage and Energy Applications
Cycloalkanes, including cyclohexane derivatives, are explored as potential organic liquid phase hydrogen carriers. This research is part of the broader effort to find efficient, safe, and economically viable solutions for hydrogen storage, crucial for the development of clean energy technologies (Bourane et al., 2016).
Analytical Chemistry and Food Safety
The development of analytical methods for detecting and quantifying chemical contaminants in foods and environmental samples is another significant area of application. Studies on methods for analyzing MCPD esters and glycidyl esters in edible oils illustrate the importance of cyclohexane derivatives in ensuring food safety and public health (Crews et al., 2013).
Safety and Hazards
The safety data sheet for “(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride” indicates that it has some hazards. The compound has been assigned the GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
Mecanismo De Acción
Target of Action
It is structurally similar to sapropterin , which is a cofactor in the synthesis of nitric oxide and is essential in the conversion of phenylalanine to tyrosine by the enzyme phenylalanine-4-hydroxylase .
Mode of Action
Based on its structural similarity to sapropterin, it may also act as a cofactor in the synthesis of nitric oxide and assist in the conversion of phenylalanine to tyrosine .
Biochemical Pathways
If we consider its structural similarity to sapropterin, it might be involved in the conversion of phenylalanine to tyrosine, the conversion of tyrosine to l-dopa by the enzyme tyrosine hydroxylase, and the conversion of tryptophan to 5-hydroxytryptophan via tryptophan hydroxylase .
Result of Action
Based on its structural similarity to sapropterin, it might help in reducing blood phenylalanine levels .
Análisis Bioquímico
Molecular Mechanism
It’s possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on how the effects of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride vary with different dosages in animal models .
Propiedades
IUPAC Name |
(1S,2R)-cyclohexane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h5-6H,1-4,7-8H2;2*1H/t5-,6+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKOZXSZLOBKGM-RUTFAPCESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743957 |
Source


|
| Record name | (1R,2S)-Cyclohexane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10027-80-2 |
Source


|
| Record name | (1R,2S)-Cyclohexane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B596953.png)